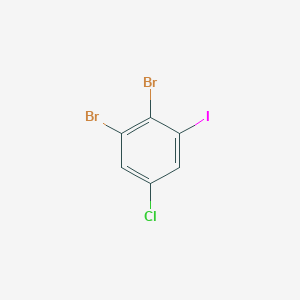
1,2-Dibromo-5-chloro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-5-chloro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2ClI It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-chloro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of 1,3-dibromo-5-iodobenzene as a starting material. The synthesis typically involves:
Step 1: Halogenation of benzene to introduce bromine and iodine atoms.
Step 2: Chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of halogenating agents such as bromine, iodine, and chlorine.
- Catalysts to facilitate the reaction.
- Temperature and pressure control to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-5-chloro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,2-Dibromo-5-chloro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.
Mecanismo De Acción
The mechanism by which 1,2-dibromo-5-chloro-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: It can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Comparación Con Compuestos Similares
1,2-Dibromo-5-chloro-3-iodobenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-iodobenzene: Similar structure but lacks the chlorine atom.
1,2-Dibromo-3-chloropropane: Contains a propane backbone instead of a benzene ring.
1-Chloro-3,5-dibromo-2-iodobenzene: Similar structure but with different positions of the halogen atoms.
Uniqueness: The unique combination of bromine, chlorine, and iodine atoms in this compound provides distinct reactivity and properties compared to other halogenated benzene derivatives. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H2Br2ClI |
|---|---|
Peso molecular |
396.24 g/mol |
Nombre IUPAC |
1,2-dibromo-5-chloro-3-iodobenzene |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Clave InChI |
KCUWVIFCTYMEJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)Br)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



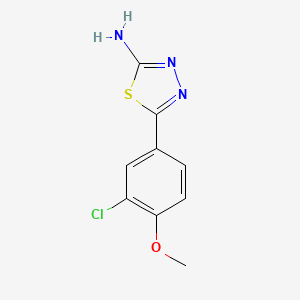
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
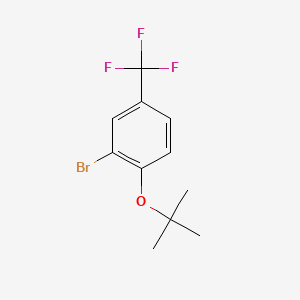
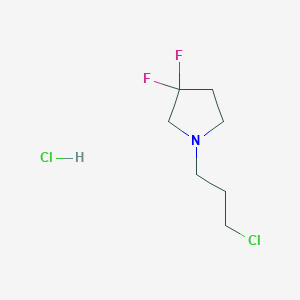
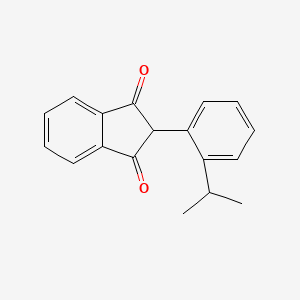
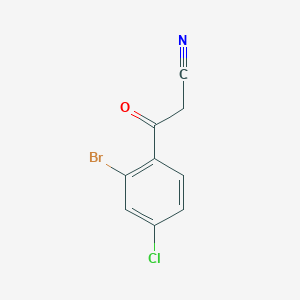

![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
